Nerolic acid

Beschreibung

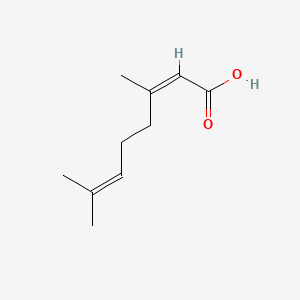

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2Z)-3,7-dimethylocta-2,6-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYZQXUYZJNEHD-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\C(=O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90109995 | |

| Record name | cis-Geranic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90109995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4613-38-1 | |

| Record name | Nerolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4613-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neranic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004613381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Geranic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90109995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-3,7-dimethylocta-2,6-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K8MFD7K03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Nerolic Acid: Chemical Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerolic acid, a monoterpenoid unsaturated aliphatic carboxylic acid, is a naturally occurring compound found in various essential oils and plays a role in honeybee pheromonal communication. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its extraction, chemical synthesis, analysis, and evaluation of its antifungal properties are presented. Furthermore, this guide proposes a logical workflow for the investigation of the molecular signaling pathways of this compound, a currently underexplored area of its biology. All quantitative data are summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams to aid in research and development.

Chemical Structure and Physicochemical Properties

This compound, systematically named (2Z)-3,7-dimethylocta-2,6-dienoic acid, is the cis-isomer of geranic acid.[1] Its structure is characterized by a ten-carbon backbone with two double bonds and a terminal carboxylic acid group.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2Z)-3,7-Dimethylocta-2,6-dienoic acid[2] |

| Synonyms | Neric acid, (Z)-Geranic acid, cis-Geranic acid[2] |

| CAS Number | 4613-38-1[3] |

| Chemical Formula | C₁₀H₁₆O₂[3] |

| Molecular Weight | 168.23 g/mol [2] |

| InChIKey | ZHYZQXUYZJNEHD-CLFYSBASSA-N[3] |

| SMILES | CC(=CCC/C(=C\C(=O)O)/C)C[2] |

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that some experimental data may refer to a mixture of cis and trans isomers (geranic acid).

| Property | Value | Reference |

| Appearance | Colorless to light yellow oily liquid | [4] |

| Melting Point | -30 °C (predicted) | [4] |

| Boiling Point | 205 °C; 90 °C at 0.1 Torr | [4] |

| Density | 0.897 g/mL; 0.960 g/cm³ (predicted) | [4] |

| Solubility | Insoluble in water; Soluble in alcohol and ether | [4] |

| logP (o/w) | 2.764 (predicted) | [5] |

Spectral Data

Detailed spectral data for pure this compound is not extensively published. However, the expected spectral characteristics can be inferred from its chemical structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show signals for the vinyl protons, allylic protons, methyl groups, and the carboxylic acid proton. The chemical shifts would be influenced by the cis configuration of the double bond at the C2 position.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid (typically in the 165-185 ppm range), the sp² hybridized carbons of the double bonds (around 115-140 ppm), and the sp³ hybridized carbons of the methyl and methylene groups.[6][7]

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp peak for the C=O stretch (approximately 1700 cm⁻¹), and peaks corresponding to C=C and C-H stretches.

-

Mass Spectrometry (MS) : The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 168. Key fragment ions can be observed at m/z 69 (base peak), 41, 100, 109, and 125, which are characteristic of the fragmentation pattern of this monoterpenoid structure.[2][8]

Biological Activity and Natural Occurrence

This compound is a component of the Nasonov pheromone of honeybees, which is used for orientation and aggregation.[1] It is also found in the essential oils of several plants, including lemongrass (Cymbopogon citratus), Myrcia ovata, and Myrcia lundiana.[1] Notably, this compound has demonstrated antifungal properties against pathogens such as Fusarium solani and Lasiodiplodia theobromae.[1]

Signaling Pathways: A Proposed Investigational Workflow

To date, the specific molecular signaling pathways modulated by this compound have not been extensively elucidated. For researchers aiming to investigate its mechanism of action, particularly in the context of its antifungal activity or other potential therapeutic effects, a structured experimental approach is necessary. The following diagram outlines a logical workflow for identifying and validating the signaling pathways affected by this compound.

Caption: A logical workflow for investigating this compound's signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, synthesis, analysis, and biological evaluation of this compound.

Extraction of this compound from Lemongrass (Cymbopogon citratus)

This protocol describes a standard method for the extraction of essential oils, which contain this compound, from lemongrass using steam distillation.

Materials:

-

Fresh or dried lemongrass stalks and leaves

-

Distilled water

-

Steam distillation apparatus (still, condenser, receiving flask)

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., diethyl ether or hexane)

Procedure:

-

Preparation of Plant Material: Chop the lemongrass into small pieces to increase the surface area for efficient oil extraction.

-

Steam Distillation: a. Place the chopped lemongrass into the still. b. Add water to the still, ensuring that the plant material is not completely submerged. c. Heat the still to generate steam, which will pass through the lemongrass, volatilizing the essential oils. d. The steam and oil vapor mixture is then passed through a condenser to cool and liquefy. e. Collect the distillate, which will be a mixture of water (hydrosol) and the essential oil.

-

Separation of Essential Oil: a. Transfer the distillate to a separatory funnel. b. Allow the layers to separate; the less dense essential oil will form a layer on top of the water. c. Carefully drain the lower aqueous layer. d. Collect the essential oil layer.

-

Drying and Storage: a. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. b. Decant the dried oil into a clean, airtight, amber glass vial. c. Store at 4°C in the dark.

Further purification of this compound from the essential oil can be achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Caption: Steam distillation workflow for lemongrass essential oil.

Chemical Synthesis of this compound via Jones Oxidation of Nerol

This protocol describes the oxidation of the primary alcohol, nerol, to the corresponding carboxylic acid, this compound, using Jones reagent.

Materials:

-

Nerol

-

Acetone (anhydrous)

-

Jones reagent (a solution of chromium trioxide in sulfuric acid)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: a. Dissolve nerol in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. b. Cool the flask in an ice bath to 0-5°C.

-

Oxidation: a. Slowly add the Jones reagent dropwise from the dropping funnel to the stirred solution of nerol. Maintain the temperature below 10°C. b. The color of the reaction mixture will change from orange to green, indicating the reduction of Cr(VI) to Cr(III). c. Continue adding the Jones reagent until the orange color persists, indicating that the oxidation is complete.

-

Work-up: a. Quench the reaction by adding isopropanol until the green color returns. b. Remove the acetone under reduced pressure. c. Partition the residue between diethyl ether and water. d. Separate the layers and extract the aqueous layer with diethyl ether. e. Combine the organic layers and wash with saturated sodium bicarbonate solution to extract the this compound as its sodium salt.

-

Isolation and Purification: a. Acidify the aqueous bicarbonate layer with dilute hydrochloric acid to precipitate the this compound. b. Extract the this compound with diethyl ether. c. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. d. Evaporate the solvent under reduced pressure to yield crude this compound. e. The crude product can be further purified by column chromatography on silica gel.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound. Derivatization is often employed to improve the volatility and chromatographic behavior of carboxylic acids.

Materials:

-

This compound sample (either extracted or synthesized)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Internal standard (e.g., a deuterated fatty acid)

-

Organic solvent (e.g., hexane or ethyl acetate)

-

GC-MS instrument

Procedure:

-

Sample Preparation and Derivatization: a. Accurately weigh a known amount of the this compound sample and dissolve it in a suitable organic solvent. b. Add the internal standard. c. Add the derivatization agent (e.g., BSTFA) and heat the mixture (e.g., at 60°C for 30 minutes) to convert the carboxylic acid to its trimethylsilyl (TMS) ester.

-

GC-MS Analysis: a. Injection: Inject an aliquot of the derivatized sample into the GC-MS. b. Gas Chromatography:

- Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

- Carrier Gas: Helium at a constant flow rate.

- Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute the compounds. c. Mass Spectrometry:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: Scan a mass range of m/z 40-400.

-

Data Analysis: a. Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum. b. Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.

Antifungal Susceptibility Testing by Broth Microdilution

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain using the broth microdilution method.

Materials:

-

This compound

-

Fungal strain (e.g., Fusarium solani)

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., RPMI-1640)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: a. Culture the fungal strain on a suitable agar medium. b. Prepare a suspension of fungal spores or cells in sterile saline or broth. c. Adjust the concentration of the suspension to a standardized value (e.g., using a spectrophotometer or hemocytometer).

-

Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate.

-

Inoculation and Incubation: a. Add the standardized fungal inoculum to each well containing the this compound dilutions. b. Include a positive control well (inoculum without this compound) and a negative control well (broth only). c. Incubate the plate at an appropriate temperature for the specific fungal strain for a defined period (e.g., 24-72 hours).

-

Determination of MIC: a. After incubation, visually inspect the wells for fungal growth (turbidity). b. Alternatively, measure the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader. c. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the fungus.

Conclusion

This compound is a monoterpenoid with established roles in nature and promising biological activities, particularly as an antifungal agent. This guide has provided a detailed overview of its chemical and physical properties, as well as robust experimental protocols for its study. The lack of defined signaling pathway information presents a significant opportunity for future research. The proposed investigational workflow offers a roadmap for researchers to unravel the molecular mechanisms underlying the effects of this compound, which could pave the way for its development in pharmaceutical or agrochemical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Neranic acid | C10H16O2 | CID 5312583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Neric acid [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. Neric acid (CAS 4613-38-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Neric acid [webbook.nist.gov]

Nerolic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of nerolic acid, a monoterpenoid unsaturated aliphatic carboxylic acid. It is intended for researchers, scientists, and professionals in drug development. This document covers the chemical identity, physicochemical properties, experimental protocols for synthesis and analysis, and known biological activities of this compound, with a focus on its antifungal and potential anti-inflammatory mechanisms. All quantitative data is presented in tabular format, and key biological pathways and experimental workflows are illustrated with diagrams.

Chemical Identity and Synonyms

This compound, a naturally occurring organic compound, is found in the Nasonov scent gland of honeybees and is a component of the essential oils of various plants, including lemongrass and those of the Myrcia genus.[1] It is the (Z)-isomer of geranic acid.

| Identifier | Value |

| CAS Number | 4613-38-1 |

| Preferred IUPAC Name | (2Z)-3,7-Dimethylocta-2,6-dienoic acid |

| Synonyms | Neric acid, (Z)-3,7-Dimethyl-2,6-octadienoic acid, cis-Geranic acid, Geranic acid B, Geranium acid, Neryl acid |

| Molecular Formula | C₁₀H₁₆O₂ |

| Molar Mass | 168.24 g/mol |

| InChI Key | ZHYZQXUYZJNEHD-CLFYSBASSA-N |

| SMILES | CC(=CCC/C(=C\C(=O)O)/C)C |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Appearance | Colorless to light yellow oily liquid |

| Boiling Point | 90 °C at 0.1 Torr |

| Melting Point | Not well-defined, liquid at room temperature |

| Density | 0.960 g/cm³ (predicted) |

| Water Solubility | Insoluble |

| logP | 3.1 (predicted) |

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the two-step oxidation of its corresponding alcohol, nerol. The first step is the selective oxidation of nerol to neral, which is then further oxidized to this compound.

Step 1: Oxidation of Nerol to Neral

A well-established method for this conversion is the use of a TEMPO-catalyzed oxidation with a stoichiometric oxidant like (diacetoxyiodo)benzene (DIB).

-

Materials: Nerol, (diacetoxyiodo)benzene (DIB), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium thiosulfate (Na₂S₂O₃), brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve nerol (1 equivalent) and TEMPO (0.1 equivalents) in dichloromethane.

-

Add DIB (1.1 equivalents) portion-wise to the stirred solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction with saturated aqueous Na₂S₂O₃.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude neral.

-

Step 2: Oxidation of Neral to this compound (Jones Oxidation)

-

Materials: Crude neral from Step 1, Jones reagent (a solution of chromium trioxide in sulfuric acid and water), acetone.

-

Procedure:

-

Dissolve the crude neral in acetone and cool the solution to 0 °C in an ice bath.

-

Add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange to green.

-

Continue adding the reagent until the orange color persists, indicating the end of the reaction.

-

Quench the reaction by adding isopropanol until the solution turns green.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude this compound.

-

Figure 1: Synthetic and purification workflow for this compound.

Purification of this compound

Crude this compound can be purified by column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack the column.

-

Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase gradient, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for the analysis of this compound.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water, with 0.1% formic acid or phosphoric acid added to suppress the ionization of the carboxylic acid. A typical starting condition could be 60:40 acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 220 nm.

-

Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, this compound should be derivatized to increase its volatility. A common derivatization is the conversion to its trimethylsilyl (TMS) ester.

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Derivatization Procedure:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., pyridine or acetonitrile).

-

Add an excess of the derivatizing reagent.

-

Heat the mixture at 60-70 °C for 30 minutes.

-

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Biological Activities and Signaling Pathways

This compound has been reported to possess antifungal properties.[1] While the precise molecular mechanisms are still under investigation, evidence from related monoterpenes suggests potential modes of action.

Antifungal Activity: Disruption of Fungal Cell Membrane

The antifungal activity of monoterpenes like nerol (the alcohol precursor to this compound) is thought to involve the disruption of the fungal cell membrane.[2] This can occur through interaction with ergosterol, a key component of the fungal membrane, leading to increased membrane permeability, loss of cellular contents, and ultimately, cell death.

Figure 2: Proposed mechanism of antifungal action of this compound.

Potential Anti-inflammatory Activity: PPARγ Agonism

While not yet demonstrated specifically for this compound, other unsaturated fatty acids have been shown to act as endogenous ligands for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3][4] PPARγ is a nuclear receptor that plays a key role in regulating inflammation. Upon activation, it can inhibit the expression of pro-inflammatory genes, such as those regulated by the NF-κB signaling pathway. It is plausible that this compound could exert anti-inflammatory effects through a similar mechanism.

Figure 3: Hypothetical PPARγ-mediated anti-inflammatory pathway for this compound.

Conclusion

This compound is a monoterpenoid of interest due to its presence in nature and its demonstrated biological activities. This guide provides foundational technical information for researchers working with this compound. The provided protocols for synthesis, purification, and analysis offer a starting point for laboratory work. The illustrated signaling pathways, while in some aspects hypothetical, are based on the known mechanisms of related compounds and provide a framework for future research into the precise molecular targets of this compound. Further investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. Nitrolinoleic acid: An endogenous peroxisome proliferator-activated receptor γ ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrolinoleic acid: an endogenous peroxisome proliferator-activated receptor gamma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

The Botanical Reservoir of Nerolic Acid: A Technical Guide for Researchers

Abstract

Nerolic acid, a monoterpenoid carboxylic acid, has garnered significant interest within the scientific community for its potential therapeutic applications, including its antifungal properties. This technical guide provides an in-depth overview of the natural plant sources of this compound, presenting quantitative data on its abundance. Furthermore, this document outlines detailed experimental protocols for the extraction and quantification of this compound from plant matrices and elucidates its biosynthetic pathway. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration and utilization of this promising natural compound.

Natural Sources of this compound in the Plant Kingdom

This compound is found in the essential oils of a variety of aromatic plants. The Myrtaceae family, in particular, stands out as a significant reservoir of this compound. Key plant species identified as natural sources of this compound are detailed below.

Myrcia Genus

Several species within the Myrcia genus have been identified as prominent sources of this compound. Notably, Myrcia lundiana has been reported to contain high concentrations of this compound in its essential oil. The quantitative data available for this compound in Myrcia species is summarized in the table below.

Cymbopogon citratus (Lemongrass)

Lemongrass (Cymbopogon citratus) is another well-known aromatic plant whose essential oil is a source of various monoterpenoids. While citral (a mixture of the isomers geranial and neral) is often the most abundant component, this compound is also present.[1]

Pelargonium graveolens (Rose Geranium)

The essential oil of Pelargonium graveolens is rich in monoterpenoids, including nerol, a direct precursor to this compound. The presence of nerol suggests the potential for the co-occurrence of this compound in this species.

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and extraction method. The following table summarizes the available quantitative data for this compound in select plant species.

| Plant Species | Family | Plant Part | This compound Concentration (% of Essential Oil) | Reference |

| Myrcia lundiana | Myrtaceae | Leaves | 27.8% - 35.64% | [2] |

| Myrcia sp. | Myrtaceae | Not Specified | 50.56% - 60.63% | [3] |

| Myrcia sp. | Myrtaceae | Not Specified | up to 73.97% | [4] |

Note: The high variability in reported concentrations for Myrcia species highlights the importance of standardized methodologies for quantification.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound from plant materials.

Extraction of Essential Oils Rich in this compound

Hydrodistillation is a commonly employed method for the extraction of essential oils from the leaves of Myrcia species.

Protocol: Hydrodistillation of Myrcia Leaves

-

Plant Material Preparation: Fresh or dried leaves of the target plant species are collected and, if necessary, coarsely ground to increase the surface area for extraction.

-

Apparatus Setup: A Clevenger-type apparatus is assembled for hydrodistillation.

-

Extraction Process: The plant material is placed in a round-bottom flask and submerged in distilled water. The flask is heated to boiling, and the steam, carrying the volatile essential oils, rises and is condensed in the condenser.

-

Collection: The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to their different densities, the essential oil and water will form separate layers.

-

Separation and Drying: The aqueous layer is discarded, and the essential oil is collected. Anhydrous sodium sulfate can be added to the oil to remove any residual water.

-

Storage: The dried essential oil is stored in a sealed, dark glass vial at 4°C until further analysis.

Caption: Workflow for this compound Extraction and Analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the separation and quantification of volatile compounds like this compound in essential oils.

Protocol: GC-MS Analysis of this compound

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or ethanol) to a concentration within the linear range of the instrument. An internal standard (e.g., a non-native fatty acid methyl ester) is added for accurate quantification.

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer is used for the analysis.

-

Chromatographic Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Hold: Maintain at 240°C for 5 minutes.

-

-

Injection Volume: 1 µL in split mode (e.g., 1:50 split ratio).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Identification and Quantification:

-

Identification: this compound is identified by comparing its mass spectrum and retention time with that of a pure standard.

-

Quantification: A calibration curve is generated using a series of known concentrations of a this compound standard. The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

-

Biosynthesis of this compound in Plants

This compound, a monoterpene, is synthesized in plants via the mevalonate (MVA) pathway. The key steps are outlined below.

The Mevalonate Pathway and Monoterpene Synthesis

-

Acetyl-CoA to IPP and DMAPP: The pathway begins with the condensation of three molecules of acetyl-CoA to form mevalonic acid, which is subsequently converted to the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

-

Formation of Geranyl Pyrophosphate (GPP): A molecule of IPP and a molecule of DMAPP are condensed by GPP synthase to form the ten-carbon precursor of all monoterpenes, geranyl pyrophosphate (GPP).

-

Formation of Nerol: GPP can be converted to nerol. This can occur through the action of a specific nerol synthase or potentially through the isomerization of geraniol, which is also formed from GPP.

-

Oxidation to this compound: Nerol is then believed to be oxidized to form this compound. This is likely an enzymatic process involving one or more oxidation steps, potentially catalyzed by dehydrogenases or oxidases, to convert the primary alcohol group of nerol into a carboxylic acid.

Caption: Proposed Biosynthesis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the natural plant sources of this compound, with a particular emphasis on the Myrcia genus as a rich source. The detailed experimental protocols for extraction and quantification using hydrodistillation and GC-MS, respectively, offer a practical framework for researchers. Furthermore, the elucidation of the biosynthetic pathway provides a foundation for future studies aimed at optimizing the production of this compound through metabolic engineering or synthetic biology approaches. The information presented herein is intended to facilitate further research and development of this compound for its potential applications in the pharmaceutical and other industries.

References

- 1. Monoterpenes in essential oils. Biosynthesis and properties. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. Cymbopogon citratus Essential Oil: Extraction, GC–MS, Phytochemical Analysis, Antioxidant Activity, and In Silico Molecular Docking for Protein Targets Related to CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Production of secondary metabolites using tissue culture-based biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Nerolic Acid: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nerolic acid, a naturally occurring monoterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic applications, including its role as a pheromone and its antimicrobial properties. A thorough understanding of its biosynthetic pathway is paramount for developing sustainable and scalable production methods through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. Furthermore, this document outlines relevant experimental protocols and presents quantitative data to support researchers, scientists, and drug development professionals in their endeavors to harness the potential of this valuable biomolecule.

Introduction

This compound, the (2Z)-isomer of geranic acid, is a C10 isoprenoid found in various plant species and is a component of the Nasonov pheromone of honeybees. Its biological activities, coupled with its pleasant aroma, have made it a target for production in various industries, from agriculture to pharmaceuticals. The biosynthesis of this compound is intricately linked to the broader terpenoid metabolic network, originating from central carbon metabolism. This guide will elucidate the known and putative steps in the conversion of primary metabolites into this compound.

The Upstream Pathway: From Central Carbon Metabolism to Geranyl Diphosphate

The biosynthesis of all terpenoids, including this compound, begins with the formation of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants and most other organisms, two distinct pathways are responsible for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway, which primarily occurs in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1][2]

The subsequent condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by geranyl diphosphate synthase (GPPS), yielding the C10 compound geranyl diphosphate (GPP). GPP is the universal precursor for all monoterpenes.

The Core Biosynthetic Pathway of this compound

The formation of this compound from GPP is believed to proceed through a series of enzymatic reactions, starting with the formation of the alcohol intermediate, nerol. While the pathway to geraniol, the trans-isomer of nerol, is well-characterized, the specific steps leading to nerol are still under investigation. Two primary hypotheses exist:

-

Direct synthesis from GPP: A dedicated nerol synthase (NES) may directly convert GPP to nerol.

-

Isomerization from Geraniol: Geraniol, produced from GPP by geraniol synthase (GES), may be subsequently isomerized to nerol by an yet-to-be-fully-characterized isomerase.[3]

Once nerol is formed, it undergoes a two-step oxidation to yield this compound, with neral as the intermediate aldehyde. This oxidation is catalyzed by a sequence of dehydrogenase enzymes.

The key enzymatic steps are:

-

Nerol to Neral: This oxidation is catalyzed by a nerol dehydrogenase (NeDH) , a type of alcohol dehydrogenase (ADH).

-

Neral to this compound: The subsequent oxidation of neral is catalyzed by a neral dehydrogenase , a type of aldehyde dehydrogenase (ALDH).

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in the biosynthesis of this compound and its precursors. It is important to note that specific data for this compound production is limited, and therefore, data from closely related monoterpenoid biosynthesis pathways are included for comparative purposes.

Table 1: Kinetic Properties of Key Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism Source | Reference |

| Nerol Dehydrogenase (PmNeDH) | Nerol | 15.3 ± 1.2 | 0.23 ± 0.01 | 0.17 | 1.1 x 10⁴ | Persicaria minor | [4][5] |

| Geraniol | 45.2 ± 3.5 | 0.21 ± 0.01 | 0.15 | 3.3 x 10³ | Persicaria minor | [4][5] | |

| Geraniol Dehydrogenase (GeoA) | Geraniol | <10 | - | - | 1.57 x 10⁶ | Castellaniella defragrans | [6] |

| Perillyl alcohol | - | - | - | 2.02 x 10⁶ | Castellaniella defragrans | [6] | |

| Geranial Dehydrogenase (GeoB) | Geranial | - | - | - | - | Castellaniella defragrans | [6] |

Table 2: this compound and Related Monoterpenoid Production in Engineered Microorganisms

| Product | Host Organism | Engineering Strategy | Titer (mg/L) | Yield (mg/g DCW) | Reference |

| This compound | Escherichia coli | Overexpression of nerol/geraniol and geranial dehydrogenases | Data not available | Data not available | [7] |

| Geranic Acid | Escherichia coli | Overexpression of geraniol and geranial dehydrogenases | ~150 | - | [6] |

| (R)-Acetoin | Escherichia coli | Pathway optimization and resistance gene overexpression | 81,620 | - | [8] |

| Itaconic Acid | Escherichia coli | Model-based metabolic engineering | 32,000 | - | [9] |

| Colanic Acid | Escherichia coli | Overexpression of positive regulator and pH optimization | 4,351.6 | 5,180.4 | [10] |

Experimental Protocols

Nerol Dehydrogenase Activity Assay

This protocol is adapted for the spectrophotometric measurement of NAD(P)H production during the oxidation of nerol.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Nerol solution (in a suitable organic solvent like ethanol, to be diluted)

-

NAD⁺ or NADP⁺ solution (e.g., 20 mM)

-

Purified nerol dehydrogenase or cell-free extract

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and the NAD(P)⁺ solution.

-

Add the enzyme solution to the reaction mixture and incubate for a short period to establish a baseline.

-

Initiate the reaction by adding the nerol substrate.

-

Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NAD(P)H.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the molar extinction coefficient of NAD(P)H at 340 nm (6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.

Aldehyde Dehydrogenase Activity Assay

This protocol is a general method for assaying aldehyde dehydrogenase activity, which can be adapted for neral as the substrate.

Materials:

-

Assay Buffer (e.g., sodium pyrophosphate buffer, pH 8.8)

-

Neral solution (in a suitable organic solvent)

-

NAD⁺ or NADP⁺ solution

-

Purified aldehyde dehydrogenase or cell-free extract

-

Spectrophotometer

Procedure:

-

Combine the assay buffer, NAD(P)⁺, and enzyme in a cuvette.

-

Start the reaction by adding the neral substrate.

-

Monitor the increase in absorbance at 340 nm.

-

Calculate the enzyme activity as described for the nerol dehydrogenase assay.

Quantification of this compound and its Precursors

5.3.1. Sample Preparation from Fermentation Broth

-

Centrifuge the fermentation broth to separate the cells from the supernatant.

-

The supernatant can be subjected to liquid-liquid extraction with an organic solvent (e.g., ethyl acetate or hexane) to extract this compound, nerol, and neral.

-

The organic phase is then evaporated to dryness and the residue is reconstituted in a suitable solvent for analysis.

-

For intracellular metabolite analysis, the cell pellet is washed and then lysed (e.g., by sonication or enzymatic digestion). The lysate is then extracted with an organic solvent.

5.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like nerol and neral.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.

-

Injection: Splitless or split injection can be used depending on the concentration of the analytes.

-

Oven Program: A temperature gradient is programmed to separate the compounds based on their boiling points.

-

Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

5.3.3. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is well-suited for the quantification of non-volatile compounds like this compound.

-

Column: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient of an aqueous solvent (often with a small amount of acid, e.g., formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210-220 nm) is a common method. A Diode Array Detector (DAD) can provide spectral information for peak purity assessment. For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS).[11]

Regulatory Mechanisms

The biosynthesis of this compound is subject to complex regulatory networks that control the flux through the terpenoid pathway.

Transcriptional Regulation

The expression of genes encoding the enzymes of the MVA and MEP pathways, as well as the downstream terpene synthases and dehydrogenases, is regulated by various transcription factors. Families of transcription factors such as AP2/ERF, WRKY, and bHLH have been shown to be involved in the regulation of terpenoid biosynthesis.[1][12] These transcription factors can be influenced by developmental cues and environmental stimuli.

Hormonal Regulation

Plant hormones play a crucial role in modulating the biosynthesis of secondary metabolites, including terpenoids. Hormones such as jasmonic acid (JA), salicylic acid (SA), and abscisic acid (ABA) have been shown to induce the expression of genes involved in terpenoid biosynthesis, often as part of a plant's defense response.[1][13]

Conclusion and Future Perspectives

The biosynthesis of this compound presents a fascinating area of study with significant potential for biotechnological applications. While the core enzymatic steps have been largely elucidated, further research is required to fully characterize the specific enzymes involved, particularly the nerol synthase and the neral-specific aldehyde dehydrogenase. The discovery and characterization of highly efficient and specific enzymes will be crucial for the development of robust microbial cell factories for this compound production.

Future research should focus on:

-

Enzyme Discovery and Engineering: Identifying and characterizing novel nerol synthases and neral dehydrogenases with improved kinetic properties. Protein engineering could be employed to enhance substrate specificity and catalytic efficiency.

-

Metabolic Engineering and Synthetic Biology: Applying systems biology approaches to optimize precursor supply and redirect metabolic flux towards this compound production in microbial hosts like Escherichia coli and Saccharomyces cerevisiae.

-

Elucidation of Regulatory Networks: A deeper understanding of the transcriptional and hormonal regulation of the this compound biosynthetic pathway will enable the development of more sophisticated strategies for pathway engineering.

By addressing these research gaps, the scientific community can unlock the full potential of this compound and pave the way for its sustainable production and utilization in a wide range of applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. academicjournals.org [academicjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural and kinetic studies of a novel nerol dehydrogenase from Persicaria minor, a nerol-specific enzyme for citral biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Geraniol and geranial dehydrogenases induced in anaerobic monoterpene degradation by Castellaniella defragrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of geranate via isopentenol utilization pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Model-based metabolic engineering enables high yield itaconic acid production by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Increased Production of Colanic Acid by an Engineered Escherichia coli Strain, Mediated by Genetic and Environmental Perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction [redalyc.org]

- 12. Biosynthesis and the Transcriptional Regulation of Terpenoids in Tea Plants (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Nerolic Acid: A Technical Guide to its Discovery, Properties, and Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerolic acid, a naturally occurring monoterpenoid, has garnered significant interest for its bioactive properties, particularly its antifungal potential. First identified as a component of the honeybee's Nasonov pheromone, this C10 isoprenoid is also found in various aromatic plants. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and a detailed exploration of its antifungal activities. The document includes structured tables of quantitative data, detailed experimental protocols for isolation and bioactivity assessment, and diagrams illustrating its biosynthetic pathway and proposed mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction

This compound, systematically named (2Z)-3,7-dimethylocta-2,6-dienoic acid, is an acyclic monoterpenoid and a structural isomer of geranic acid.[1] Its presence in nature is notable, playing a role in the chemical communication of honeybees and contributing to the aromatic profile of several plant species.[2] Beyond its role in chemical ecology, this compound has demonstrated promising biological activities, with its antifungal properties being of particular interest to the scientific community. This guide aims to provide an in-depth technical overview of this compound, from its initial discovery to our current understanding of its biological functions, with a focus on its potential as an antifungal agent.

Discovery and History

The discovery of this compound is intrinsically linked to the study of honeybee pheromones. In 1964, R. Boch and D.A. Shearer at the Bee Research Laboratory in Ottawa, Canada, identified this compound as a key constituent of the Nasonov gland secretion of worker honeybees (Apis mellifera).[2] This gland produces a pheromone that serves as an orientation signal for returning foragers and swarming bees. Along with geraniol, geranic acid, citral, farnesol, and nerol, this compound was found to be one of the principal components of this important chemical signal.[2]

Following its discovery in the animal kingdom, this compound was subsequently identified in the essential oils of various plants. It is a known constituent of lemongrass (Cymbopogon citratus), as well as plants from the Myrcia genus, such as Myrcia ovata and Myrcia lundiana.[2] The presence of this compound in these botanicals has contributed to the exploration of their traditional uses and has paved the way for further investigation into its pharmacological properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its study and application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2Z)-3,7-Dimethylocta-2,6-dienoic acid | [3] |

| Synonyms | Neric acid, (Z)-Isogeranic acid, cis-Geranic acid | [4][5] |

| CAS Number | 4613-38-1 | [2] |

| Chemical Formula | C₁₀H₁₆O₂ | [2] |

| Molar Mass | 168.236 g·mol⁻¹ | [2] |

| Appearance | Oily liquid | |

| pKa | Data not available | |

| Solubility | Data not available in g/100mL |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Specific chemical shifts not detailed in search results. | [6] |

| ¹³C NMR | Specific chemical shifts not detailed in search results. | [6] |

| IR Spectroscopy | Specific peak values not detailed in search results. | |

| Mass Spectrometry (EI) | m/z peaks: 69 (base peak), 41, 100, 109, 125 | [3] |

Biosynthesis

This compound, like other monoterpenes, is synthesized through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. These pathways produce the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The condensation of IPP and DMAPP forms geranyl pyrophosphate (GPP), the direct precursor to most monoterpenes. The conversion of GPP to this compound involves enzymatic oxidation of the corresponding alcohol, nerol.

Antifungal Activity and Mechanism of Action

This compound has demonstrated notable antifungal activity against a range of plant pathogenic fungi.[2] Studies have shown its efficacy against Fusarium solani and Lasiodiplodia theobromae.[2] While the precise signaling pathways modulated by this compound in fungal cells have not yet been fully elucidated, the primary mechanism of action for many monoterpenes is understood to involve the disruption of the fungal cell membrane.

The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of the fungal cell membrane. This disrupts the membrane's integrity and fluidity, leading to increased permeability. The loss of selective permeability results in the leakage of essential intracellular components, such as ions and small molecules, and ultimately leads to cell death. It is also proposed that monoterpenes can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.

Table 3: Antifungal Activity of this compound

| Fungal Species | Activity Metric | Value | Reference(s) |

| Aspergillus flavus | MIC (contact) | 0.8 µL/mL | |

| Aspergillus flavus | MIC (vapor) | 0.1 µL/mL | |

| Fusarium solani | Antifungal properties noted | Specific MIC/IC50 not found | [2] |

| Lasiodiplodia theobromae | Antifungal properties noted | Specific MIC/IC50 not found | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the isolation of this compound from a natural source and for the evaluation of its antifungal activity.

Isolation of this compound by Hydrodistillation of Lemongrass

This protocol describes a general procedure for the extraction of essential oil from lemongrass, which contains this compound. Further purification by chromatography would be required to isolate pure this compound.

Materials and Equipment:

-

Fresh or dried lemongrass stalks and leaves

-

Distilled water

-

Clevenger-type apparatus or steam distillation setup

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

-

Preparation of Plant Material: Chop the lemongrass into small pieces to increase the surface area for extraction.

-

Hydrodistillation: Place the chopped lemongrass into a round-bottom flask and add distilled water until the plant material is fully submerged.

-

Apparatus Setup: Assemble the Clevenger-type apparatus or steam distillation setup according to the manufacturer's instructions.

-

Distillation: Gently heat the flask using a heating mantle. The steam will pass through the plant material, carrying the volatile essential oils.

-

Condensation and Collection: The steam and essential oil vapor will be cooled in the condenser and collected in the receiving vessel. The essential oil, being less dense than water, will form a layer on top of the hydrosol.

-

Separation: Carefully separate the essential oil from the aqueous layer using a separatory funnel.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Solvent Removal: If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Analysis: Analyze the composition of the essential oil using GC-MS to confirm the presence and quantify the percentage of this compound.

Antifungal Susceptibility Testing by Broth Microdilution (CLSI Guidelines)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and can be adapted for filamentous fungi.

Materials and Equipment:

-

This compound

-

Fungal isolate

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

-

Sterile saline or phosphate-buffered saline (PBS)

-

Vortex mixer

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolate on an appropriate agar medium.

-

Prepare a suspension of the fungal cells in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

-

Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve the desired concentration range.

-

-

Inoculation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. Growth inhibition can be assessed visually or by reading the optical density at a specific wavelength using a microplate reader.

-

Conclusion and Future Directions

This compound, a monoterpenoid with a rich history tied to both insect communication and plant biochemistry, presents a promising avenue for the development of new antifungal agents. Its demonstrated activity against plant pathogenic fungi, coupled with a likely mechanism of action that targets the fungal cell membrane, makes it an attractive candidate for further investigation.

Future research should focus on several key areas. A more detailed elucidation of the specific molecular targets and signaling pathways affected by this compound in fungal cells is crucial. Quantitative structure-activity relationship (QSAR) studies could help in designing more potent synthetic derivatives. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety of this compound in controlling fungal infections in agricultural and clinical settings. The development of efficient and scalable methods for the synthesis or biotechnological production of this compound will also be essential for its potential commercialization. This technical guide provides a solid foundation for these future endeavors, summarizing the current knowledge and providing the necessary protocols to advance the study of this intriguing natural product.

References

- 1. img1.wsimg.com [img1.wsimg.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Neranic acid | C10H16O2 | CID 5312583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Neric acid [webbook.nist.gov]

- 5. Neric acid [webbook.nist.gov]

- 6. Antifungal activity of gallic acid purified from Terminalia nigrovenulosa bark against Fusarium solani - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-3,7-Dimethylocta-2,6-dienoic Acid: A Technical Guide to its Core Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-3,7-Dimethylocta-2,6-dienoic acid, also known as nerolic acid, is a naturally occurring monoterpenoid and a geometric isomer of geranic acid.[1] Found in various plants and as a component of the Nasonov pheromone of honeybees, this compound has garnered interest for its potential biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of the fundamental research on this compound, including its synthesis, biological activity with a focus on its antifungal effects, and proposed mechanisms of action.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (2Z)-3,7-Dimethylocta-2,6-dienoic acid | [1] |

| Synonyms | This compound, cis-3,7-Dimethylocta-2,6-dienoic acid | [1] |

| Molecular Formula | C10H16O2 | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| Appearance | Oily liquid (for the related geranic acid) | |

| CAS Number | 4613-38-1 |

Synthesis

The synthesis of (Z)-3,7-dimethylocta-2,6-dienoic acid typically starts from its corresponding alcohol, nerol. A common synthetic route involves a two-step oxidation process.

Experimental Protocol: Two-Step Oxidation of Nerol

Step 1: Oxidation of Nerol to Neral (the (Z)-isomer of citral)

-

Oxidizing Agent: Dess-Martin periodinane (DMP) is a suitable reagent for this selective oxidation.

-

Procedure:

-

Dissolve nerol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add Dess-Martin periodinane portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude neral.

-

Step 2: Oxidation of Neral to this compound

-

Oxidizing Agent: Sodium chlorite (NaClO2) in the presence of a chlorine scavenger, such as 2-methyl-2-butene, is used in the Pinnick oxidation.

-

Procedure:

-

Dissolve the crude neral in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene to the solution.

-

In a separate flask, dissolve sodium chlorite and sodium dihydrogen phosphate in water.

-

Add the sodium chlorite solution dropwise to the neral solution at room temperature.

-

Stir the reaction mixture for 3-4 hours, monitoring by TLC.

-

After completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.

-

Caption: Synthetic pathway for this compound from Nerol.

Biological Activity: Antifungal Properties

While research on the specific antifungal activity of pure (Z)-3,7-dimethylocta-2,6-dienoic acid is limited in the provided results, studies on mixtures of (Z/E) isomers and their derivatives show promising fungicidal activity against various phytopathogenic fungi.[2]

Quantitative Antifungal Activity Data

A study on (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives, synthesized from the corresponding acids, provides insights into the potential antifungal efficacy. Although the data below is for the amide derivatives, it suggests the parent carboxylic acid scaffold is a promising starting point for antifungal drug discovery.

| Compound/Derivative | Fungal Strain | Activity | Value | Reference |

| (Z/E)-N-(2-chlorophenyl)-3,7-dimethylocta-2,6-dienamide (5c) | Rhizoctonia solani | Inhibition Rate at 50 µg/mL | 94.0% | [2] |

| (Z/E)-N-(o-tolyl)-3,7-dimethylocta-2,6-dienamide (5i) | Rhizoctonia solani | Inhibition Rate at 50 µg/mL | 93.4% | [2] |

| (Z)-N-benzyl-3,7-dimethyl-6,7-epoxyocta-2-enamide (6b) | Rhizoctonia solani | Inhibition Rate at 50 µg/mL | 91.5% | [2] |

| (Z/E)-N-(2-fluorophenyl)-3,7-dimethylocta-2,6-dienamide (5f) | Fusarium graminearum | EC50 | 4.3 µM | [2] |

| (Z/E)-N-(2-fluorophenyl)-3,7-dimethylocta-2,6-dienamide (5f) | Rhizoctonia solani | EC50 | 9.7 µM | [2] |

Experimental Protocol: Antifungal Bioassay (Mycelial Growth Inhibition)

The following is a generalized protocol based on the methodology for testing the antifungal activity of the derivatives.[2]

-

Preparation of Fungal Cultures: The tested fungi (e.g., Rhizoctonia solani, Fusarium graminearum) are cultured on potato dextrose agar (PDA) plates at 25 °C for 3-5 days.

-

Preparation of Test Compounds: The test compound, (Z)-3,7-dimethylocta-2,6-dienoic acid, is dissolved in a suitable solvent (e.g., acetone or dimethyl sulfoxide (DMSO)) to prepare a stock solution.

-

Preparation of Assay Plates: The stock solution is diluted with sterile PDA medium to achieve the desired final concentrations. The medium is then poured into sterile Petri dishes.

-

Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture is placed at the center of each agar plate containing the test compound.

-

Incubation: The plates are incubated at 25 °C.

-

Data Collection: The diameter of the fungal colony is measured in two perpendicular directions after a specific incubation period (e.g., 48-72 hours), or until the fungal growth in the control plate reaches the edge of the dish.

-

Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

-

Determination of EC50: To determine the half-maximal effective concentration (EC50), a range of concentrations of the test compound is used, and the resulting inhibition percentages are plotted against the logarithm of the concentration. The EC50 value is then calculated from the dose-response curve.

Caption: Workflow for antifungal mycelial growth inhibition assay.

Mechanism of Action

The precise signaling pathways and molecular targets of (Z)-3,7-dimethylocta-2,6-dienoic acid in fungi have not been extensively elucidated in the provided search results. However, research on the related compound, geranic acid, in the form of choline geranate, suggests a mechanism involving the disruption of bacterial cell membranes. It is proposed that the geranate ions and geranic acid integrate into the bacterial membranes, leading to membrane thinning and a loss of homeostasis.

For monoterpenes in general, a common proposed antifungal mechanism of action is the disruption of the fungal cell membrane's integrity. Their lipophilic nature allows them to partition into the lipid bilayer, increasing membrane fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death.

Caption: Proposed mechanism of antifungal action for this compound.

Conclusion

(Z)-3,7-Dimethylocta-2,6-dienoic acid represents a promising natural compound with potential for development as an antifungal agent. While current research, particularly on its derivatives, indicates significant fungicidal activity, further studies are required to fully elucidate the antifungal spectrum and potency of the pure (Z)-isomer. Future research should focus on determining the specific MIC values against a broader range of fungal pathogens, elucidating the precise molecular targets and signaling pathways involved in its mechanism of action, and developing stereoselective synthetic routes to obtain the pure compound for detailed pharmacological evaluation. Such efforts will be crucial for translating the potential of this natural product into practical applications in agriculture and medicine.

References

Preliminary Studies on the Biological Activity of Nerol and Nervonic Acid: An In-depth Technical Guide

Disclaimer: Initial searches for "Nerolic acid" did not yield significant scientific literature detailing its biological activities. It is presumed that this term may be a conflation of two distinct yet similarly named compounds: Nerol , a monoterpene alcohol, and Nervonic acid , a monounsaturated fatty acid. This guide, therefore, presents a comprehensive overview of the preliminary biological studies for both Nerol and Nervonic acid to provide valuable insights for researchers, scientists, and drug development professionals.

Biological Activity of Nerol

Nerol is a naturally occurring monoterpene alcohol found in the essential oils of many plants. Preliminary studies have indicated its potential as a therapeutic agent due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

Antimicrobial Activity of Nerol

Nerol has demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[1][2] The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.

Table 1: Minimum Inhibitory Concentrations (MIC) of Nerol against Various Pathogens

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Pasteurella aerogenes | 500 | [1][2] | |

| Salmonella enterica | 500 | [1][2] | |

| Staphylococcus aureus | >1000 | [1] | |

| Acinetobacter baumannii | >1000 | [1] | |

| Candida albicans | 500-2000 | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of Nerol against various microbial strains is determined using the broth microdilution method.

-

Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a saline solution, adjusted to a 0.5 McFarland standard.

-

Preparation of Nerol Dilutions: A stock solution of Nerol is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of Nerol are then prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plates are incubated at an appropriate temperature and duration for the specific microorganism being tested.

-

Determination of MIC: The MIC is determined as the lowest concentration of Nerol that visibly inhibits the growth of the microorganism.

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Nerol.

Biological Activity of Nervonic Acid

Nervonic acid is a long-chain monounsaturated omega-9 fatty acid. It has been investigated for its potential therapeutic benefits, particularly in the context of cancer and inflammation.[4]

Anticancer Activity of Nervonic Acid in Triple-Negative Breast Cancer (TNBC)

Studies have shown that Nervonic acid exhibits antitumor effects against triple-negative breast cancer (TNBC) cells both in vitro and in vivo.[4][5]

Table 2: Effects of Nervonic Acid on BT-549 TNBC Cells

| Parameter | Concentration | Effect | Reference |

| Cell Viability | Increasing concentrations | Reduced | [4] |

| Apoptosis Marker (single-stranded DNA) | 100 µM | Increased expression | [4] |

| Apoptosis Inhibitor (NF-κB) | 100 µM | Decreased expression | [4][5] |

| Proliferation Marker (Ki-67) | 100 µM | Decreased expression | [4] |

| Cell Migration & Invasion | 10 µM | Inhibited | [4] |

| E-cadherin (CDH1) mRNA | 10 µM | Non-significant increase | [4] |

| N-cadherin (CDH2) mRNA | 10 µM | Significant decrease | [4] |

| MMP-9 & MMP-2 Protein | 10 µM | Decreased expression | [4] |

Experimental Protocols for Anticancer Assays

-

Cell Seeding: BT-549 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Nervonic acid (e.g., 1, 10, 100, 1000 µM) or a vehicle control (e.g., DMSO) for a specified duration.

-

Assay: A cell viability reagent (e.g., MTT, WST-1) is added to each well.

-

Measurement: The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to the control.

-

Cell Lysis: Treated and control cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., NF-κB, MMP-9, MMP-2) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathway of Nervonic Acid in TNBC

Nervonic acid appears to exert its anticancer effects in TNBC by modulating key signaling pathways involved in apoptosis, proliferation, and metastasis.

References

Spectroscopic Profile of Nerolic Acid: A Technical Guide

Introduction

Nerolic acid, systematically known as (2Z)-3,7-dimethylocta-2,6-dienoic acid, is a monoterpenoid and an unsaturated fatty acid.[1] With the chemical formula C₁₀H₁₆O₂, it has a molar mass of approximately 168.23 g/mol .[1] This compound is found in nature, notably as a component of the Nasonov scent gland in honeybees and in the essential oils of various plants, where it may contribute to their antifungal properties.[1] A thorough understanding of its spectroscopic characteristics is essential for its identification, quantification, and characterization in complex mixtures, which is critical for researchers in natural product chemistry, chemical ecology, and drug development.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It includes detailed experimental protocols for data acquisition and a workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally derived NMR and IR peak assignments in public databases, typical and expected values based on the compound's structure are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented here are typical chemical shift ranges for the distinct proton and carbon environments in this compound, typically recorded in a deuterated solvent like chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.